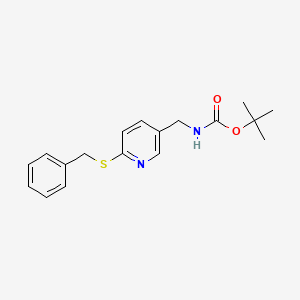

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group attached to a pyridinylmethyl scaffold substituted with a benzylthio (-S-CH₂C₆H₅) moiety at the 6-position. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., halogenated, sulfonated, or alkyl-substituted pyridinylmethyl carbamates) suggest applications in medicinal chemistry and organic synthesis, particularly as intermediates or bioactive molecules .

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

tert-butyl N-[(6-benzylsulfanylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,3)22-17(21)20-12-15-9-10-16(19-11-15)23-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,20,21) |

InChI Key |

HSCCQWWCUWNCSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(benzylthio)pyridin-3-yl)methylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Neuroprotective and Anti-inflammatory Effects

- Ethylsulfonyl Derivative () : Exhibits neuroprotective activity by reducing amyloid beta-induced neuronal damage and inflammatory markers, likely due to sulfonyl-mediated enzyme inhibition .

- Benzylthio Target Compound : Predicted to modulate thiol-dependent enzymes (e.g., glutathione reductase) or act as an antioxidant, though direct evidence is lacking.

Enzyme Binding and Selectivity

- Piperazinyl Derivative () : The ethylpiperazine group enhances solubility and receptor binding (e.g., serotonin or dopamine receptors) .

- Bromo-Chloro Derivative () : Primarily a synthetic intermediate; halogen atoms enable further functionalization in drug candidates .

Physicochemical Properties

Biological Activity

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate, with the CAS number 1355223-87-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 330.446 g/mol

- Structure : The compound features a pyridine ring substituted with a benzylthio group and a tert-butyl carbamate moiety, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridine ring is significant for its interaction with various enzymes and receptors, potentially modulating their activities.

In Vitro Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes involved in pathological processes such as neurodegeneration. For instance:

- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition, which is crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Case Studies and Research Findings

- Neuroprotective Effects : Studies have shown that related compounds exhibit protective effects against amyloid-beta (Aβ) toxicity in neuronal cells. For example, a compound structurally similar to this compound was found to reduce oxidative stress markers and improve cell viability in the presence of Aβ .

- Anticancer Activity : The compound may also have potential applications in oncology. Inhibitors targeting the PRMT5-PBM interaction have shown promise in reducing tumor growth in MTAP-deleted cancer cells, suggesting that similar mechanisms could be explored for this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl ((6-(chloropyridin-3-yl)methyl)carbamate | Structure | Moderate AChE inhibition |

| tert-Butyl ((5-methylpyridin-3-yl)methyl)carbamate | Structure | Neuroprotective effects against Aβ |

| tert-Butyl ((4-hydroxyphenyl)methyl)carbamate | Structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.